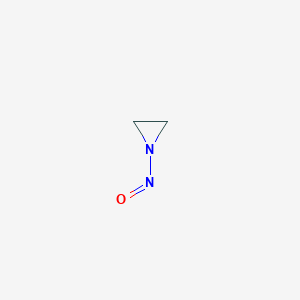![molecular formula C13H8O2S B14684266 Dibenzo[b,d]thiophene-1-carboxylic acid CAS No. 34724-68-0](/img/structure/B14684266.png)
Dibenzo[b,d]thiophene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo[b,d]thiophene-1-carboxylic acid is an organosulfur compound that consists of a dibenzo[b,d]thiophene core with a carboxylic acid functional group at the 1-position This compound is part of the larger family of dibenzothiophenes, which are known for their aromatic properties and presence in various natural and synthetic materials
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the intramolecular cyclization of o-alkynylthiophenols, which can be catalyzed by rhodium complexes . Another approach involves the Ullmann cross-coupling reaction of o-bromoarylthioacetamides, followed by cyclization to form the dibenzo[b,d]thiophene core .
Industrial Production Methods: Industrial production of dibenzo[b,d]thiophene-1-carboxylic acid may involve large-scale cyclization reactions using readily available starting materials and catalysts. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings of this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Biphenyl derivatives
Substitution: Halogenated or nitrated dibenzo[b,d]thiophene derivatives
Wissenschaftliche Forschungsanwendungen
Dibenzo[b,d]thiophene-1-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of dibenzo[b,d]thiophene-1-carboxylic acid and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects. For example, certain derivatives may inhibit the activity of enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Vergleich Mit ähnlichen Verbindungen
Dibenzothiophene: Similar in structure but lacks the carboxylic acid group.
Dibenzofuran: Contains an oxygen atom instead of sulfur.
Benzothiophene: A simpler structure with only one benzene ring fused to a thiophene ring.
Uniqueness: Dibenzo[b,d]thiophene-1-carboxylic acid is unique due to the presence of both the dibenzo[b,d]thiophene core and the carboxylic acid functional group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
34724-68-0 |
|---|---|
Molekularformel |
C13H8O2S |
Molekulargewicht |
228.27 g/mol |
IUPAC-Name |
dibenzothiophene-1-carboxylic acid |
InChI |
InChI=1S/C13H8O2S/c14-13(15)9-5-3-7-11-12(9)8-4-1-2-6-10(8)16-11/h1-7H,(H,14,15) |
InChI-Schlüssel |
CLDJTTWVDVIKKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3S2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,6-Dichloro-N-{[4-(propan-2-yl)phenyl]carbamoyl}benzamide](/img/structure/B14684223.png)
![3,11-Dithia-17,18-diazatricyclo[11.3.1.15,9]octadeca-1(17),5,7,9(18),13,15-hexaene](/img/structure/B14684229.png)

![5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone](/img/structure/B14684248.png)
![Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14684255.png)

